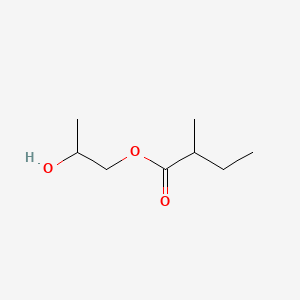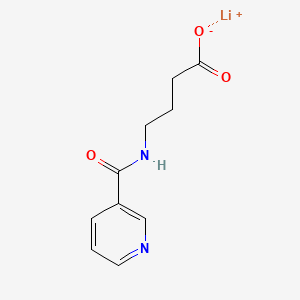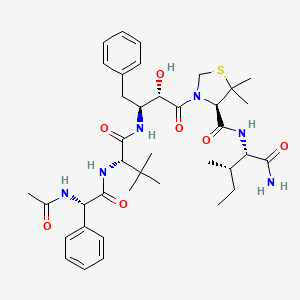
73ET74Lvy6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
PHI-501 is synthesized through a series of chemical reactions involving specific reagents and conditionsThe exact synthetic route and industrial production methods are proprietary and not publicly disclosed in detail .
Analyse Chemischer Reaktionen
PHI-501 undergoes various chemical reactions, including:
Oxidation: PHI-501 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: PHI-501 can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
PHI-501 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: PHI-501 is used as a tool compound to study the inhibition of pan-RAF and DDR kinases.
Biology: It is used in biological studies to investigate the role of RAF and DDR kinases in cellular signaling pathways.
Medicine: PHI-501 is being researched for its potential therapeutic applications in treating cancers, particularly melanoma and acute myeloid leukemia, by overcoming resistance to RAF or MEK inhibitors
Industry: PHI-501 is used in the pharmaceutical industry for drug development and testing.
Wirkmechanismus
PHI-501 exerts its effects by inhibiting the activity of pan-RAF and DDR kinases. It targets the RAF/MEK/ERK signaling pathway, which is commonly activated in cancers with BRAF and NRAS mutations. By inhibiting these kinases, PHI-501 reduces the phosphorylation of downstream proteins such as MEK, ERK, and AKT, leading to decreased cell proliferation and increased apoptosis . The molecular targets and pathways involved include the RAF/MEK/ERK pathway and the DDR signaling pathway .
Vergleich Mit ähnlichen Verbindungen
PHI-501 is unique compared to other similar compounds due to its dual inhibition activity against both pan-RAF and DDR kinases. Similar compounds include:
Dabrafenib: A BRAF inhibitor used in the treatment of melanoma.
Trametinib: A MEK inhibitor used in combination with BRAF inhibitors for melanoma treatment.
Cobimetinib: Another MEK inhibitor used in combination with BRAF inhibitors.
PHI-501 has shown superior efficacy in overcoming resistance to these inhibitors in preclinical studies .
Eigenschaften
CAS-Nummer |
2470433-36-2 |
|---|---|
Molekularformel |
C29H23F3N6O2 |
Molekulargewicht |
544.5 g/mol |
IUPAC-Name |
N-[4-methyl-3-[7-methyl-2-[(6-methylpyridin-3-yl)amino]-8-oxopyrido[3,4-d]pyrimidin-6-yl]phenyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C29H23F3N6O2/c1-16-7-9-21(35-26(39)18-5-4-6-20(11-18)29(30,31)32)13-23(16)24-12-19-14-34-28(37-25(19)27(40)38(24)3)36-22-10-8-17(2)33-15-22/h4-15H,1-3H3,(H,35,39)(H,34,36,37) |
InChI-Schlüssel |
MAFNESNJTDKLPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC4=CN=C(N=C4C(=O)N3C)NC5=CN=C(C=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl](2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B12776362.png)

![2-(7-chloro-5-(111C)methyl-4-oxo-3-phenylpyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide](/img/structure/B12776377.png)
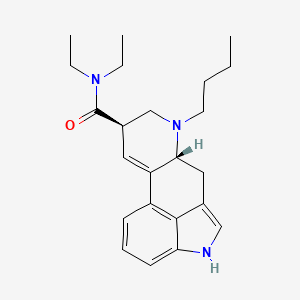
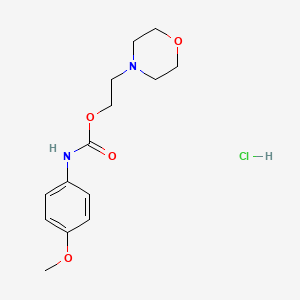
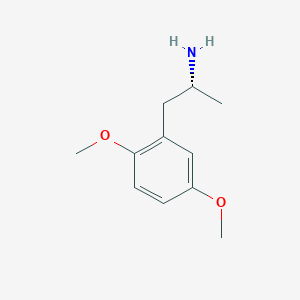

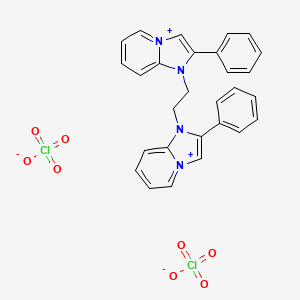
![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-](/img/structure/B12776425.png)
